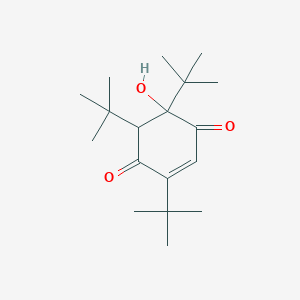
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroxy group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method includes the reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid . This reaction leads to the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxonium cations and phenoxy radicals.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include various hydroxy and alkyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione involves its ability to undergo oxidation and reduction reactions. The compound can form stable radicals and cations, which interact with molecular targets and pathways in biological systems. These interactions can lead to various effects, including antioxidant activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the cyclohexene ring.
2,6-Di-tert-butylphenol: Another related compound with two tert-butyl groups and a phenol ring.
Uniqueness
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is unique due to its specific arrangement of tert-butyl groups and the presence of a hydroxy group on a cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
61077-28-9 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5,6-tritert-butyl-5-hydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O3/c1-15(2,3)11-10-12(19)18(21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3 |
InChI Key |
FYJVILCDFDDYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


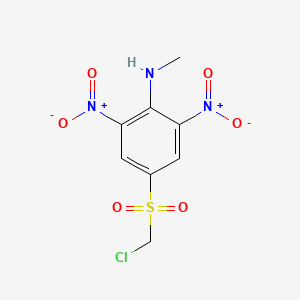
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)

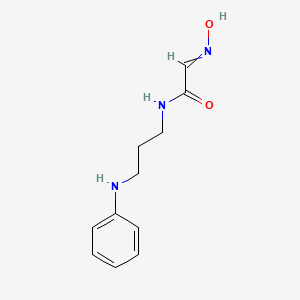
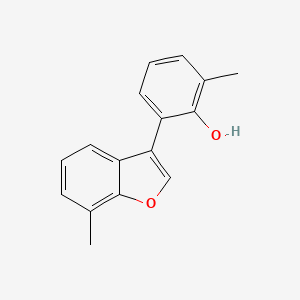

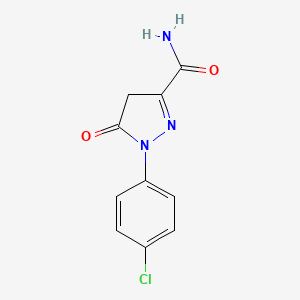
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


phosphanium bromide](/img/structure/B14589230.png)
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
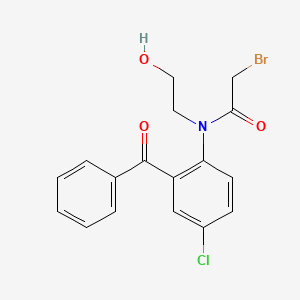
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
